|
REACTION_CXSMILES
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[CH3:1][S:2][C:3]1[CH:4]=[C:5]([C:9]2(O)[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH3:17])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1>FC(F)(F)C(O)=O>[CH3:1][S:2][C:3]1[CH:4]=[C:5]([C:9]2[CH2:14][CH2:13][N:12]([CH2:15][CH2:16][CH3:17])[CH2:11][CH:10]=2)[CH:6]=[CH:7][CH:8]=1
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Name
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|
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Quantity
|
100 mg
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Type
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reactant
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|
Smiles
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CSC=1C=C(C=CC1)C1(CCN(CC1)CCC)O
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Name
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|
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Quantity
|
2 mL
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Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
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|
Control Type
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AMBIENT
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Type
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CUSTOM
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|
Details
|
while stirring in a nitrogen atmosphere
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|
Rate
|
UNSPECIFIED
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|
RPM
|
0
|
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Conditions are dynamic
|
1
|
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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|
Details
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The reaction mixture was heated
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Type
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TEMPERATURE
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|
Details
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to reflux on an isomantle
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Type
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CUSTOM
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|
Details
|
The TFA was removed by distillation under reduced pressure
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Type
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DISSOLUTION
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Details
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The remaining brown oil was dissolved in diethyl ether
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Type
|
WASH
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|
Details
|
washed 3 times with water
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Type
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CUSTOM
|
|
Details
|
The aqueous layers and brine layer were collected
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Type
|
EXTRACTION
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|
Details
|
extracted with diethyl ether twice
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Type
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CUSTOM
|
|
Details
|
The organic layers were collected
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Type
|
CUSTOM
|
|
Details
|
dried on MgSO4
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Type
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FILTRATION
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|
Details
|
filtered
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Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
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Type
|
CUSTOM
|
|
Details
|
GC (100-320° C., 15° C./min)
|
|
Type
|
CUSTOM
|
|
Details
|
7.6 min.
|
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Duration
|
7.6 min
|
|
Name
|
|
|
Type
|
|
|
Smiles
|
CSC=1C=C(C=CC1)C=1CCN(CC1)CCC
|
|
Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |